AGI-6780, commonly referred to as AGI-6780, is a small molecule identified and developed for its potent and selective inhibitory activity against the mutant form of isocitrate dehydrogenase 2 (IDH2) enzyme, specifically the IDH2/R140Q mutation. [, , ] This mutation is commonly observed in certain types of cancer, particularly acute myeloid leukemia (AML). [, , , , , , ]
While a comprehensive analysis is not available within the provided texts, key structural insights are highlighted. AGI-6780 exhibits an allosteric binding mode to the IDH2/R140Q mutant enzyme. [] Crystal structure analysis reveals that the inhibitor interacts at the dimer interface of the mutant enzyme. [, ]
AGI-6780 functions by selectively inhibiting the mutated IDH2/R140Q enzyme. [, , , , ] This mutated enzyme produces an oncometabolite, (R)-2-hydroxyglutarate (2HG), which disrupts cellular processes and contributes to cancer development. [, , , ] By inhibiting the mutant IDH2, AGI-6780 effectively reduces 2HG levels within cells. [, , , ] This reduction in 2HG has been shown to induce differentiation of leukemia cells, potentially reversing the effects of the mutation and offering therapeutic benefits. [, , , , , ]
In vitro studies: AGI-6780 has been widely used in cellular assays to investigate the role of IDH2 mutations in cancer development and progression. [, , , , , , ] It has demonstrated efficacy in inducing differentiation of leukemia cells harboring the IDH2/R140Q mutation in laboratory settings. [, , , , , ]
In vivo studies: Studies using mouse models have shown that AGI-6780 can reduce 2HG levels and induce differentiation of leukemia cells in living organisms. [, , ] These findings further support its potential as a therapeutic agent.
Drug discovery: The identification and characterization of AGI-6780 as a potent and selective inhibitor of mutant IDH2 have paved the way for the development of other IDH2 inhibitors, some of which have progressed to clinical trials. [, , , , ]
Understanding metabolic vulnerabilities: Research using AGI-6780 has contributed to a better understanding of the metabolic vulnerabilities of cancer cells with IDH mutations, particularly their sensitivity to oxidative stress. [] This knowledge is crucial for developing effective treatment strategies.
Clinical Translation: While AGI-6780 itself is not currently in clinical trials, its development and research have laid the groundwork for other IDH2 inhibitors that are being investigated in clinical settings. [, , , , ] Continued research on AGI-6780 and similar compounds could lead to the development of more effective and targeted therapies for cancers with IDH2 mutations.
Combination Therapies: Exploring the efficacy of AGI-6780 in combination with other anti-cancer agents could lead to synergistic effects and improved treatment outcomes. []
CAS No.: 61389-70-6
CAS No.: 41383-84-0
CAS No.: 1344-96-3
CAS No.: 21105-15-7
CAS No.: 168974-05-8